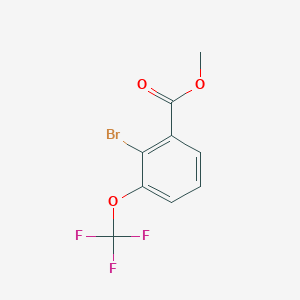

Methyl 2-bromo-3-(trifluoromethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-bromo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 It is a derivative of benzoic acid, featuring a bromine atom and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(trifluoromethoxy)benzoate typically involves the bromination of methyl 3-(trifluoromethoxy)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of hydrogenated benzoates.

Scientific Research Applications

Methyl 2-bromo-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxy group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Methyl 2-bromo-3-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:

Methyl 3-bromo-2-(bromomethyl)benzoate: Features an additional bromomethyl group, leading to different reactivity and applications.

Methyl 3-(trifluoromethyl)benzoate: Lacks the bromine atom, resulting in different chemical properties and uses.

Methyl 4-bromo-2-(trifluoromethyl)benzoate: Has the bromine atom at a different position, affecting its reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, a tool for biological studies, and a potential candidate for drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.

Biological Activity

Methyl 2-bromo-3-(trifluoromethoxy)benzoate is an organic compound notable for its unique structural features, which include a bromine atom and a trifluoromethoxy group attached to a benzoate moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C10H7BrF3O3

- Molecular Weight : Approximately 299.04 g/mol

- Structure : The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can inhibit enzyme activity through covalent bonding with active site residues, altering biological functions. This mechanism is particularly valuable in drug design, where specificity and potency are paramount.

- Receptor Binding : The lipophilic nature of the trifluoromethoxy group allows the compound to interact effectively with hydrophobic regions of biological molecules, enhancing its binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-15 (colon cancer), with IC50 values indicating effective cytotoxicity. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of specific kinases involved in cancer progression revealed that this compound effectively inhibited VEGFR-2 activity, a critical target in angiogenesis. The compound demonstrated an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, including MSSA and MRSA. Results indicated that it exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, supporting its use as an antimicrobial agent.

Research Findings Summary

| Biological Activity | Target | IC50/MIC Values |

|---|---|---|

| Antimicrobial | MSSA | 8.7 µM |

| MRSA | 17.3 µM | |

| Anticancer | MCF-7 (breast cancer) | IC50 ~ 18 µM |

| HCT-15 (colon cancer) | IC50 ~ 16 µM | |

| Enzyme Inhibition | VEGFR-2 | IC50 ~ 0.56 µM |

Properties

CAS No. |

1159512-47-6 |

|---|---|

Molecular Formula |

C9H6BrF3O3 |

Molecular Weight |

299.04 g/mol |

IUPAC Name |

methyl 2-bromo-3-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(7(5)10)16-9(11,12)13/h2-4H,1H3 |

InChI Key |

MSYCBVWTKMSLJH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.